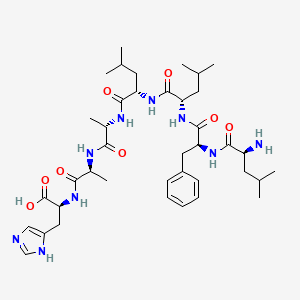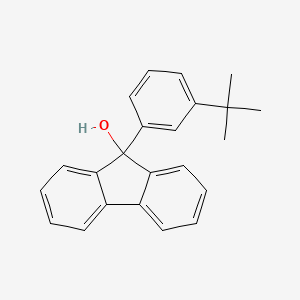![molecular formula C13H16O2SSi B12579376 Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester CAS No. 638199-60-7](/img/structure/B12579376.png)
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester is an organosilicon compound that features a benzoic acid core with a trimethylsilyl-ethynyl group attached to the para position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction, where benzoic acid is reacted with trimethylsilylacetylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting product is then esterified using methanol and a suitable acid catalyst to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-: Similar structure but without the methyl ester group.
Benzoic acid, 4-methyl-, methyl ester: Lacks the trimethylsilyl-ethynyl group.
4-[2-(Trimethylsilyl)ethynyl]benzoates: Similar compounds with variations in the ester linkage and substituents.
Uniqueness
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
638199-60-7 |
|---|---|
Molecular Formula |
C13H16O2SSi |
Molecular Weight |
264.42 g/mol |
IUPAC Name |
methyl 4-(2-trimethylsilylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C13H16O2SSi/c1-15-13(14)11-5-7-12(8-6-11)16-9-10-17(2,3)4/h5-8H,1-4H3 |
InChI Key |
XFLCIGKFQYYCND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)

![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)


![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
